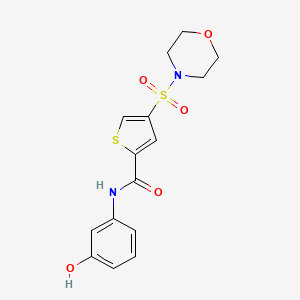

N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a compound with potential pharmaceutical significance. Its structural complexity and unique chemical properties may contribute to diverse biological activities. However, specific studies on this exact compound are limited.

Synthesis Analysis

Synthesis of related compounds involves condensation reactions and amination, typically in a multi-step process. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar structural motif, was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Lu et al., 2017).

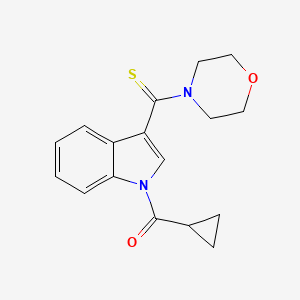

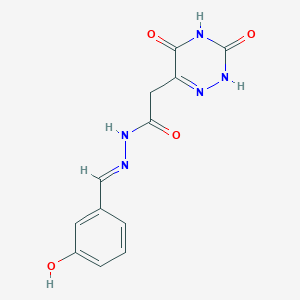

Molecular Structure Analysis

The molecular structure of compounds like the one often involves intricate arrangements of aromatic rings, sulfonyl groups, and heterocyclic elements. These structures are typically determined using crystallographic methods. For example, the crystal structure of a similar compound was determined to belong to the monoclinic system (Ji et al., 2018).

Applications De Recherche Scientifique

Aromatic Sulfonamide Inhibitors

A study by Supuran et al. (2013) introduces aromatic sulfonamides, including compounds related to N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentration values against different isoenzymes, highlighting their potential in therapeutic applications where carbonic anhydrase modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Amine Protecting Groups

Fritz et al. (2011) explored the use of sulfinamides as amine protecting groups in the synthesis of morpholines, demonstrating an efficient methodology for converting amino alcohols into morpholines. This research highlights the versatility of compounds like N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in synthetic organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Allosteric CC-Chemokine Receptor 4 Antagonists

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides, investigating their function as human CCR4 antagonists. The study indicates the therapeutic potential of sulfonamide compounds in modulating immune responses, with specific structural features enhancing their activity (Procopiou et al., 2013).

Antibiotic Activity Modulation

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. Their findings underscore the potential of sulfonamide derivatives in addressing antibiotic resistance and enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Prodrug Forms for Sulfonamide Group

Larsen, Bundgaard, and Lee (1988) explored N-acyl derivatives of model sulfonamides as potential prodrug forms, aiming at enhancing the solubility and bioavailability of sulfonamide drugs. This research highlights the ongoing efforts to improve the pharmacokinetic properties of sulfonamide-based therapeutics (Larsen, Bundgaard, & Lee, 1988).

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c18-12-3-1-2-11(8-12)16-15(19)14-9-13(10-23-14)24(20,21)17-4-6-22-7-5-17/h1-3,8-10,18H,4-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWCFUTVLWFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sdccgsbi-0132638.P001 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)